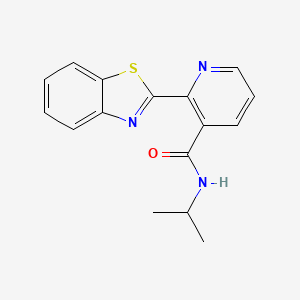

2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide

Description

2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide is a compound that features a benzothiazole ring fused with a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzothiazole ring is known for its biological activity, while the nicotinamide group is a derivative of vitamin B3, which plays a crucial role in cellular metabolism.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10(2)18-15(20)11-6-5-9-17-14(11)16-19-12-7-3-4-8-13(12)21-16/h3-10H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKDPUMULMUMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide typically involves the condensation of a benzothiazole derivative with a nicotinamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalytic processes and may involve the use of solvents such as ethanol or dichloromethane to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. For instance, certain benzothiazole derivatives demonstrated IC50 values lower than established chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values suggesting that some derivatives exhibit potent antibacterial effects. For example, a related study found MIC values as low as 1.27 µM against specific bacterial strains .

Biological Research

Enzyme Inhibition

The compound is being investigated for its role as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to the development of new antimicrobial agents targeting bacterial infections .

Neuroprotective Effects

Recent studies have suggested that benzothiazole derivatives may possess neuroprotective properties. These compounds are being explored for their ability to mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's by modulating oxidative stress pathways and promoting neuronal survival .

Material Science

Fluorescent Probes

Due to their unique photophysical properties, benzothiazole derivatives are being utilized as fluorescent probes in biological imaging. The compound's ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and visualizing biomolecular interactions in live cells .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The nicotinamide group can influence cellular metabolism by acting on pathways related to NAD+ synthesis and utilization .

Comparison with Similar Compounds

Similar Compounds

- 2-(benzo[d]thiazol-2-yl)-N-methylnicotinamide

- 2-(benzo[d]thiazol-2-yl)-N-ethylnicotinamide

- 2-(benzo[d]thiazol-2-yl)-N-propylnicotinamide

Uniqueness

2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide is unique due to the presence of the isopropyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it distinct from its methyl, ethyl, and propyl analogs .

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide is a member of the benzothiazole and pyridine hybrid family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiviral effects, and mechanism of action, supported by relevant data tables and findings from recent research.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer treatment. Specifically, compounds containing the benzothiazole moiety have been identified as effective apoptosis inducers.

The primary mechanism through which these compounds exert their anticancer effects is the activation of procaspase-3 to caspase-3, a critical step in the apoptotic pathway. For instance, a study demonstrated that selected benzothiazole derivatives could activate procaspase-3 effectively, leading to significant apoptosis in cancer cell lines such as U937 and MCF-7.

Case Study: Compound Evaluation

In a comparative evaluation of several derivatives, compounds 8j and 8k exhibited notable anticancer activity with IC50 values of 5.2 μM and 6.6 μM respectively. The activation of caspase-3 was measured using a fluorescent substrate assay, revealing strong activation levels:

| Compound | Caspase-3 Activation (%) |

|---|---|

| PAC-1 | 100 ± 4 |

| 8j | 99 ± 10 |

| 8k | 114 ± 10 |

| DMSO | 7 ± 1 |

These results indicate that the presence of the benzothiazole structure is crucial for enhancing anticancer activity and selectivity against tumor cells .

Antiviral Activity

The antiviral potential of benzothiazole derivatives has also been explored, particularly against viruses like H5N1 and SARS-CoV-2.

Research Findings

A study focused on a series of benzothiazolyl-pyridine hybrids showed promising antiviral activity. Compounds 8f to 8h , which contain fluorine substitutions, exhibited superior inhibitory effects against H5N1 and SARS-CoV-2 viruses. The following table summarizes their IC50 values:

| Compound | Virus | IC50 (μM) | Inhibition (%) at 0.5 μmol/μL |

|---|---|---|---|

| 8h | H5N1 | Not specified | 93% |

| 8f | SARS-CoV-2 | 10.52 | Not specified |

| 8g | SARS-CoV-2 | 21.46 | Not specified |

These compounds demonstrated significant inhibition of viral replication in vitro, suggesting their potential as therapeutic agents against viral infections .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole and pyridine moieties significantly influence biological activity. For example:

- Electron-withdrawing groups : Enhance anticancer activity by stabilizing the compound's interaction with target proteins.

- Hydrophobic substitutions : Improve membrane permeability and bioavailability.

- Chelation properties : Certain derivatives can chelate metal ions like zinc, which may inhibit tumor growth by preventing procaspase activation .

Q & A

Q. How can researchers optimize the synthesis of 2-(1,3-benzothiazol-2-yl)-N-propan-2-ylpyridine-3-carboxamide to improve yield and purity?

Methodological Answer: Utilize statistical Design of Experiments (DOE) to systematically vary parameters such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) optimizes interactions between variables. This approach minimizes trial-and-error experimentation and maximizes efficiency .

Q. What characterization techniques are essential for confirming the structural identity and purity of this compound?

Methodological Answer: Employ a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques for structural elucidation), high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for unambiguous confirmation of stereochemistry (if applicable). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR confirms functional groups like the carboxamide bond .

Q. How can solubility and stability be evaluated under varying experimental conditions?

Methodological Answer: Conduct solubility screens in solvents of varying polarity (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis. For stability, perform accelerated degradation studies under stressors like heat (40–80°C), light (ICH Q1B guidelines), and pH extremes (1–13), monitoring degradation products via HPLC or LC-MS .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling or functionalization reactions?

Methodological Answer: Use kinetic isotope effects (KIE) and density functional theory (DFT) calculations to probe reaction mechanisms. For example, substituent effects on the benzothiazole ring can be analyzed via Hammett plots to determine electronic contributions to reactivity. Intermediate trapping experiments (e.g., using TEMPO) validate proposed pathways .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer: Apply molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) to model interactions with proteins or enzymes. Validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., spectroscopic vs. computational results)?

Methodological Answer: Perform cross-validation using multiple analytical techniques (e.g., X-ray vs. NMR-derived structures) and replicate experiments under controlled conditions. If discrepancies persist, re-evaluate computational parameters (e.g., basis sets in DFT) or consider alternative conformers/tautomers. Collaborative peer review of data is critical .

Q. How can researchers design in vitro assays to assess the compound’s toxicity and pharmacological profile?

Methodological Answer: Use cell viability assays (MTT, ATP luminescence) in relevant cell lines (e.g., HepG2 for hepatotoxicity). For receptor profiling, employ radioligand binding assays or fluorescence anisotropy . Metabolic stability can be assessed via liver microsome incubations followed by LC-MS analysis of metabolites .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer: Implement chiral chromatography (e.g., Chiralpak columns with polysaccharide-based stationary phases) or capillary electrophoresis with cyclodextrin additives. For scale-up, consider simulated moving bed (SMB) chromatography. Purity and enantiomeric excess (ee) are quantified via circular dichroism (CD) or chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.